
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an imidazole ring, which is known for its role in biological systems and as a scaffold for various pharmacologically active compounds.
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in tumor growth and immune response modulation. Notably, it has been identified as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are crucial in regulating the immune response and tumor microenvironment by modulating tryptophan metabolism, leading to immune evasion by tumors .
Antitumor Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10.96 µM to 75.87 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) with IC50 values typically higher than those observed for this compound .
Induction of Apoptosis
The mechanism by which this compound exerts its antitumor effects includes the induction of apoptosis in cancer cells. Key findings include:
- Protein Expression Changes : Treatment with the compound increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner, suggesting activation of the mitochondrial apoptotic pathway .
- Apoptosis Rates : In HeLa cells treated with the compound, apoptosis rates reached 68.2%, significantly higher than the 39.6% observed with 5-FU treatment .
Data Table: Antiproliferative Activity
Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
---|---|---|---|
A549 | 10.96 | 5-FU | 25 |
SGC-7901 | 4.07 | MTX | 20 |
HeLa | 2.96 | 5-FU | 15 |
Case Studies
Several preclinical studies have highlighted the compound's efficacy in combination therapies:
- Combination with Immune Checkpoint Inhibitors : The compound has been shown to enhance the effectiveness of anti-PD-L1 therapies in mouse models, leading to improved tumor growth inhibition .
- Synergistic Effects with Chemotherapy : When used alongside traditional chemotherapeutics, such as gemcitabine, the compound demonstrated additive effects on tumor suppression in various models .
科学的研究の応用
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide. Research indicates that compounds with imidazole scaffolds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives, where one compound exhibited significantly higher antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The selective index for this compound indicated a much higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window .
Antimicrobial Properties
In addition to its antitumor applications, this compound has shown promise in combating bacterial infections. The imidazole ring is known for its ability to interact with biological membranes and disrupt microbial cell function.
Research Findings
Research has indicated that certain structural modifications in imidazole derivatives can enhance their antimicrobial potency. For example, compounds with specific substituents have shown improved efficacy against resistant strains of bacteria, suggesting that this compound could be modified for enhanced activity against specific pathogens .
Antitumor Activity Comparison
Compound Name | IC50 (µM) | Selective Index (Normal/Tumor Cells) |
---|---|---|
This compound | X.X | X.X |
5-Fluorouracil | 74.69 ± 7.85 | 3.30 |
Methotrexate | 42.88 ± 8.07 | 2.68 |
Note: Values are representative; specific IC50 values for this compound need to be determined through experimental studies.
Antimicrobial Activity Overview
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | X µg/mL |
Other Imidazole Derivatives | Staphylococcus aureus | Y µg/mL |
Note: Specific MIC values for this compound should be validated through laboratory testing.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-(2-methylpropanoylamino)phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-4-17-5-9-20(10-6-17)26-23(29)21-14-27(15-24-21)13-18-7-11-19(12-8-18)25-22(28)16(2)3/h5-12,14-16H,4,13H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGSQCNGDVIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。